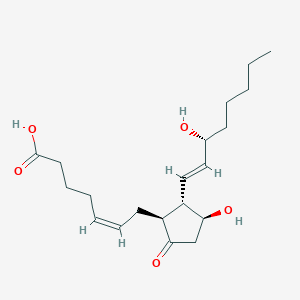

ent-PGE2

Beschreibung

Contextualizing Prostaglandin (B15479496) E2 within Eicosanoid Research

Eicosanoids are a family of bioactive lipid mediators derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid (AA) . They are synthesized through various enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (cytP450) pathways . Prostaglandins (B1171923) (PGs) are a subgroup of eicosanoids characterized by a five-carbon ring structure, formed from prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes .

Prostaglandin E2 (PGE2), also known as dinoprostone, is one of the most abundant and extensively studied prostaglandins in humans . It exerts its biological actions by binding to four G-protein coupled E-prostanoid (EP) receptors (EP1, EP2, EP3, and EP4), each coupled to distinct signaling pathways . PGE2 plays crucial roles in a wide array of physiological processes, including:

Inflammation and Immune Response: Modulating vasodilation, pain sensitization, fever induction, and immune cell recruitment and activation . PGE2 is produced in large amounts by macrophages and neutrophils in response to inflammatory stimuli .

Reproductive Function: Essential for ovulation, fertilization, implantation, and labor induction .

Vascular and Renal Regulation: Influencing vascular smooth muscle tone, vasodilation, and regulating sodium excretion and renal hemodynamics .

Neurophysiology: Modulating sleep/wake cycles and neuronal activity, including long-lasting inhibition of noradrenergic neurons in the locus coeruleus via the EP3 receptor .

Tissue Repair and Regeneration: Potentiating tissue repair and regeneration following injury in various organ systems .

The intricate regulation of PGE2 biosynthesis ensures precise control over its levels, with its effects varying based on concentration and tissue context .

Enantiomeric Forms of Prostaglandins and the Academic Significance of ent-PGE2

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the context of prostaglandins, this refers to compounds with identical chemical formulas and connectivity but differing spatial arrangements, leading to distinct optical activities . Naturally occurring, enzymatically derived PGE2 is an optically pure compound . The designation "ent" (from enantiomeric) preceding a compound name indicates that it is the enantiomer of the naturally occurring form. Thus, this compound is the opposite enantiomer of natural PGE2 .

Historically, the synthesis of enantiomeric forms of natural prostaglandins, including this compound, has been achieved through methods like the Corey synthesis . Initially, the academic interest in prostaglandin enantiomers was somewhat peripheral due to contradicting results regarding their biological activity and metabolic rates compared to their natural counterparts, which hindered their development as therapeutic agents .

However, the situation changed significantly with the discovery that prostaglandin-like compounds, known as isoprostanes, can be generated in vivo from arachidonic acid through free radical-catalyzed peroxidation, independent of the cyclooxygenase pathway . This non-enzymatic pathway leads to the formation of racemic mixtures of prostaglandins, meaning they contain both the natural and ent-forms . The presence of this compound in such mixtures, generated under conditions of oxidative stress, underscores its academic significance.

Key aspects of this compound's academic significance include:

Biomarker for Oxidative Stress: The generation of racemic PGE2, which includes this compound, in settings of oxidative stress via the isoprostane pathway makes this compound a potential biomarker for free radical-mediated lipid peroxidation in vivo .

Analytical Standard: this compound serves as a crucial analytical standard for verifying the enantiopurity of synthetic prostaglandins and for studying oxidative processes .

Probe for Stereospecificity: Studying this compound allows researchers to investigate the stereospecificity of prostaglandin receptors and enzymes, providing insights into how the precise three-dimensional structure of a molecule dictates its biological interactions.

Rationale for Dedicated Academic Research on this compound’s Biological Role

The dedicated academic research on this compound's biological role is driven by several key rationales, primarily stemming from its non-natural origin and its formation under specific pathological conditions:

Understanding Non-Enzymatic Pathways: The formation of this compound via the isoprostane pathway offers a unique window into non-enzymatic lipid peroxidation. Research aims to elucidate the precise mechanisms by which free radicals generate these enantiomeric forms and their subsequent fate in biological systems .

Biomarker Development: Investigating this compound as a biomarker for oxidative stress is a significant research area. Its presence and levels could potentially indicate the extent of free radical damage in various diseases, offering diagnostic and prognostic value .

Comparative Biological Activity: Despite earlier contradicting results, ongoing research may explore whether this compound possesses any distinct, albeit potentially subtle, biological activities compared to natural PGE2. Understanding if and how this compound interacts with prostaglandin receptors or other cellular targets, or if it has a different metabolic fate, is crucial for a complete picture of eicosanoid biology, especially in contexts of oxidative stress where it is generated .

Therapeutic Implications: While no drugs have been developed from prostaglandin enantiomers due to previous findings, a deeper understanding of this compound's role in oxidative stress pathways could theoretically inform future therapeutic strategies aimed at modulating these non-enzymatic processes or using this compound as a tool to investigate such modulation.

The study of this compound, therefore, moves beyond the traditional enzymatic view of eicosanoid metabolism to explore the consequences of free radical-induced lipid damage, providing valuable insights into disease pathogenesis and potential new avenues for diagnostics and research tools.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-OBUVHCMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways of Ent Pge2

Canonical Prostaglandin (B15479496) E2 Biosynthesis Overview

Canonical prostaglandin E2 (PGE2) biosynthesis is a tightly regulated enzymatic cascade that begins with arachidonic acid (AA), a polyunsaturated fatty acid released from cell membranes. This pathway yields optically pure PGE2, which is the (5Z,13E)-(15S)-stereoisomer.

The initial and rate-limiting step in canonical prostaglandin synthesis is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. There are two primary isoforms: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Both COX-1 and COX-2 convert arachidonic acid into prostaglandin G2 (PGG2) through a cyclooxygenase activity, followed by a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2).

COX-1 is generally considered a constitutively expressed enzyme, performing essential housekeeping functions and producing prostaglandins (B1171923) involved in physiological processes such as gastric cytoprotection and renal blood flow regulation. In contrast, COX-2 is typically inducible, with its expression significantly upregulated in response to inflammatory stimuli, growth factors, and cytokines, playing a major role in inflammation and various pathological conditions. Despite their differential regulation, both isoforms contribute to the production of PGH2, the common precursor for all prostanoids.

Following the production of PGH2 by COX enzymes, specific terminal prostaglandin synthases convert PGH2 into various prostaglandins, including PGE2. For PGE2, this conversion is primarily mediated by prostaglandin E synthases (PGES). There are three main isoforms of PGES: microsomal PGE synthase-1 (mPGES-1), microsomal PGE synthase-2 (mPGES-2), and cytosolic PGE synthase (cPGES).

mPGES-1 is an inducible enzyme often co-expressed with COX-2, particularly in inflammatory and neoplastic settings, suggesting a functional coupling that drives significant PGE2 production during inflammation and cancer progression. mPGES-2, unlike mPGES-1, functions independently of glutathione (B108866) and can functionally couple with both COX-1 and COX-2 to synthesize PGE2. cPGES is a constitutively expressed enzyme. The interplay between these PGES isoforms and COX enzymes dictates the specific cellular context and magnitude of PGE2 synthesis.

The biosynthesis of PGE2 is subject to intricate regulation at multiple molecular and cellular levels to ensure precise control over its concentrations and effects. This regulation encompasses:

Transcriptional Control of COX and PGES Enzymes: The expression of COX-1, COX-2, and various PGES enzymes is tightly controlled at the gene transcription level. For instance, COX-2 and mPGES-1 are often upregulated by inflammatory mediators like cytokines and lipopolysaccharides.

Substrate Availability: The initial step of arachidonic acid release from cell membranes by phospholipase A2 (PLA2) enzymes is a critical regulatory point. Factors influencing PLA2 activity directly impact the availability of AA for COX enzymes.

Cellular Stress Responses: Oxidative stress and other forms of cellular stress can influence the expression and activity of enzymes in the PGE2 pathway.

Inflammatory Mediators and Cytokine Signaling: Cytokines such as IL-1β and TNF-α are potent inducers of COX-2 and mPGES-1, thereby increasing PGE2 production during inflammatory responses.

Hormonal and Neural Influences: Hormones like angiotensin II, bradykinin, arginine vasopressin, and dexamethasone (B1670325) can modulate PGE2 biosynthesis by affecting arachidonic acid release.

Enzyme Coupling and Localization: The physical and functional coupling between COX isoforms and specific PGES enzymes within cellular compartments also plays a role in regulating the efficiency and localization of PGE2 synthesis.

This multi-level regulation ensures that PGE2 levels are precisely managed, reflecting its diverse and often context-dependent physiological and pathophysiological roles.

Microsomal Prostaglandin E Synthases (mPGES) in PGE2 Generation

Non-Enzymatic and Oxidative Stress-Induced Formation of ent-PGE2

In contrast to the enzyme-driven canonical pathway that produces optically pure PGE2, this compound is predominantly formed through non-enzymatic mechanisms, particularly under conditions of oxidative stress. this compound is the opposite enantiomer of PGE2.

The isoprostane (IsoP) pathway is a significant non-enzymatic route for the formation of prostaglandin-like compounds. This pathway involves the free radical-catalyzed peroxidation of arachidonic acid, which occurs independently of cyclooxygenase enzymes. Unlike the enzymatic COX pathway, the isoprostane pathway generates racemic mixtures of isoprostanes, including E- and D-type isoprostanes, because the process is non-enzymatic and lacks stereochemical control.

These isoprostanes are formed in situ via the non-enzymatic oxidation of esterified arachidonic acid and often remain in the esterified form within phospholipids (B1166683) in cell membranes. The presence of significant amounts of racemic PGE2 (rac-PGE2), which includes this compound, has been observed in vitro and in vivo in settings of oxidative stress, highlighting the importance of this non-enzymatic route.

A key mechanism proposed for the formation of racemic PGE2, including this compound, involves the base-catalyzed equilibration from 15-E2t-isoprostane. 15-E2t-isoprostane, also known as 8-iso-PGE2, is one of the major isoprostanes generated through the free radical-catalyzed peroxidation of arachidonate.

Research findings indicate that 15-E2t-isoprostane is significantly less stable in buffered solutions in vitro compared to PGE2 and readily undergoes epimerization. This epimerization can lead to the formation of both PGE2 and its enantiomer, this compound. The generation of these compounds via the isoprostane pathway, particularly through the rearrangement of 15-E2t-isoprostane, represents a mechanism for producing bioactive prostaglandins independent of the cyclooxygenase enzymes. This pathway is particularly relevant in conditions characterized by elevated oxidative stress, where this compound and other racemic prostaglandins can be found in abundance.

Isoprostane Pathway Derivation of Racemic Prostaglandins

Biosynthetic Crossover Mechanisms Yielding Hydroxy-Prostaglandins

The broader landscape of eicosanoid biosynthesis includes complex crossover mechanisms between different enzymatic pathways, such as those involving 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). These interactions can lead to the formation of various hydroxy-prostaglandins and hemiketal eicosanoids . While the direct involvement of this compound in these specific crossover mechanisms is an area of ongoing research, the existence of such pathways underscores the diversity in lipid mediator synthesis beyond the primary routes. The formation of 5-hydroxy-prostaglandins, for example, can arise from the interplay between these two major enzymatic systems . This suggests that under certain physiological or pathological conditions, hybrid biosynthetic routes might contribute to the pool of structurally diverse eicosanoids, including those with unique stereochemical configurations like this compound.

Comparative Analysis of this compound and PGE2 Biosynthetic Routes

A significant distinction between this compound and PGE2 lies in their primary biosynthetic origins. PGE2 is predominantly synthesized through a COX-dependent pathway, where arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 or COX-2), followed by conversion to PGE2 by prostaglandin E synthases (PGES) . This enzymatic cascade is a well-established route for the rapid and regulated production of PGE2 in response to various stimuli, including inflammation .

Furthermore, metabolic differences also exist. Unlike PGE2, this compound is reported to be a poor substrate for 15-hydroxyprostaglandin dehydrogenase, an enzyme crucial for the catabolism of many prostaglandins . This differential metabolic susceptibility could lead to distinct half-lives and biological persistence for this compound compared to PGE2, influencing their respective biological activities and steady-state levels in tissues.

Table 1: Comparative Biosynthetic Routes of this compound and PGE2

| Feature | This compound | PGE2 |

| Primary Pathway | Non-enzymatic, free radical-mediated | Enzymatic, cyclooxygenase (COX)-dependent |

| Precursors/Intermediates | Isoprostanes (e.g., from lipid peroxidation) | Prostaglandin H2 (PGH2) |

| Enzymes Involved | Not directly COX-dependent | Cyclooxygenase (COX-1, COX-2), PGES |

| Metabolism by 15-PGDH | Poor substrate | Substrate |

| Formation in Ischemia | Lower relative to PGE2 | Significantly increased |

Metabolism and Catabolism of Ent Prostaglandin E2

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Prostaglandin (B15479496) E2 Metabolism

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), also known as HPGD, is the primary enzyme responsible for the metabolic inactivation of prostaglandin E2 (PGE2) . This enzyme catalyzes the oxidation of the 15(S)-hydroxyl group of PGE2 to a 15-keto group, effectively converting the biologically active prostaglandin into an inactive metabolite . This oxidative step is considered the rate-limiting step in the degradation of PGE2 .

15-PGDH is a cytosolic enzyme that utilizes NAD+ as a cofactor for its oxidative activity . Its widespread expression in various tissues, including the lung, placenta, and colonic epithelium, underscores its critical role in maintaining prostaglandin homeostasis . The lung, in particular, is a major site of prostaglandin metabolism, where a significant portion of biologically active prostaglandins (B1171923) are inactivated during a single passage . By regulating local PGE2 levels, 15-PGDH influences a myriad of physiological and cellular processes, such as inflammation and tissue homeostasis .

Differential Substrate Activity of ent-PGE2 for 15-PGDH

ent-Prostaglandin E2 (this compound) is an enantiomer of the naturally occurring prostaglandin E2 (PGE2) . A crucial distinction between these two compounds lies in their interaction with 15-PGDH. Unlike PGE2, this compound is characterized as a poor substrate for 15-hydroxyprostaglandin dehydrogenase . This indicates that this compound is not readily metabolized and inactivated by this enzyme. The differential substrate activity is summarized in the table below:

| Compound | Substrate Activity for 15-PGDH |

| Prostaglandin E2 | Active Substrate |

| ent-Prostaglandin E2 | Poor Substrate |

Implications of Altered Metabolism for this compound Biological Persistence in Research Models

The classification of this compound as a "poor substrate" for 15-PGDH has significant implications for its biological persistence in research models . Since 15-PGDH is the primary enzyme responsible for the rapid inactivation of PGE2, the inability of this compound to be efficiently metabolized by this pathway suggests that it would exhibit increased biological persistence or a prolonged half-life in biological systems compared to its natural counterpart .

This extended presence in research models allows for sustained biological effects, which can be advantageous when studying phenomena where prolonged prostaglandin activity is desired or when investigating the long-term consequences of prostaglandin signaling. Given that PGE2 is a potent mediator involved in inflammation, pain, and various other physiological functions, the altered metabolism of this compound provides a valuable tool for researchers seeking to explore the sustained impact of prostaglandin-mediated processes without the rapid degradation typically observed with endogenous PGE2 .

Molecular Interactions and Receptor Biology of Ent Pge2

E-Prostanoid Receptor Subtypes (EP1, EP2, EP3, EP4) and Canonical PGE2 Signaling

The E-prostanoid receptor family comprises four distinct subtypes: EP1, EP2, EP3, and EP4. These are high-affinity G-protein coupled receptors that mediate the cellular responses to PGE2 through varying signal transduction pathways . Each EP receptor subtype is characterized by its unique G-protein coupling profile:

EP1 receptors primarily couple to Gαq proteins.

EP2 and EP4 receptors are linked to Gαs proteins.

EP3 receptors predominantly couple to Gαi proteins, although some isoforms can also couple to Gαs or Gα12/13 proteins.

The binding affinities of PGE2 for these receptors vary, influencing which receptors are activated at different PGE2 concentrations. Generally, EP3 and EP4 receptors exhibit higher binding affinities for PGE2 compared to EP1 and EP2 receptors. For instance, the EP1 receptor binds PGE2 with a Kd of approximately 21 nM, while EP2 has a Kd of around 11.2 nM, and EP3 shows a higher affinity with a Kd of 2.9 nM .

G-Protein Coupled Receptor (GPCR) Mechanisms of Action

GPCRs are integral membrane proteins that serve as crucial mediators of extracellular signals into intracellular responses . The mechanism of action for EP receptors, typical of Class A GPCRs, involves several key steps:

Agonist Binding: Upon binding of PGE2 (the agonist) to the extracellular or transmembrane domains of an EP receptor, a conformational change is induced within the receptor.

G-protein Activation: This conformational change exposes intracellular sites that facilitate the interaction with an associated heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits).

GDP-GTP Exchange: The activated receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

Subunit Dissociation: The GTP-bound Gα subunit then dissociates from the Gβγ dimer. Both the Gα subunit and the Gβγ complex can subsequently interact with and modulate various downstream effector proteins, initiating specific intracellular signaling cascades.

Intracellular Signaling Pathways Associated with EP Receptors (e.g., cAMP, IP3, Ca2+)

The distinct G-protein coupling of each EP receptor subtype leads to the activation of different intracellular signaling pathways:

EP1 Receptors: Coupled to Gαq, EP1 activation stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3). IP3 then triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to an increase in intracellular calcium levels and activation of PKC, influencing various cellular processes including gene transcription via pathways like NFAT, NFκB, and MAPK.

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gαs proteins. Their activation leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB), mediating diverse cellular responses. Additionally, EP4 receptors are capable of activating the phosphatidylinositol 3-kinase (PI3K) pathway, independently of cAMP, which can lead to NF-κB-mediated transcription programs.

EP3 Receptors: Primarily coupled to Gαi proteins, EP3 activation results in the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels. This can lead to a reduction in PKA activity. Certain EP3 splice variants can also couple to Gαs, potentiating cAMP production, or to Gα12/13, which can activate the small G protein Rho.

The diverse signaling outcomes are summarized in the table below:

| EP Receptor Subtype | Primary G-Protein Coupling | Key Intracellular Signaling Pathways |

| EP1 | Gαq | PLC, IP3, DAG, Ca2+ mobilization, PKC activation |

| EP2 | Gαs | Adenylyl cyclase, cAMP increase, PKA activation |

| EP3 | Gαi (also Gαs, Gα12/13) | Adenylyl cyclase inhibition (cAMP decrease), Rho activation (isoform-dependent) |

| EP4 | Gαs (also PI3K) | Adenylyl cyclase, cAMP increase, PKA activation, PI3K pathway, NF-κB activation |

Investigating Specific Receptor Binding and Activation Profiles of ent-PGE2

This compound is defined as the enantiomer of natural PGE2. In biological systems, stereochemistry is a fundamental determinant of molecular recognition and interaction, especially in ligand-receptor binding. Enantiomers, while sharing the same chemical formula and connectivity, are non-superimposable mirror images and often exhibit significantly different pharmacological profiles due to the chiral nature of biological receptors and enzymes. Typically, one enantiomer is considerably more potent or active at a given receptor than its mirror image.

While the binding and activation profiles of PGE2 across the EP receptor subtypes are well-documented, comprehensive direct binding and activation data specifically for this compound at EP1, EP2, EP3, and EP4 receptors are less extensively reported in the available literature. However, it is known that this compound is a poor substrate for 15-hydroxyprostaglandin dehydrogenase, an enzyme crucial for the metabolic inactivation of natural prostaglandins (B1171923), suggesting a different metabolic fate compared to PGE2.

Despite the general expectation that enantiomers might have reduced activity, some studies suggest that specific enantiomeric forms or their derivatives can possess biological activity. For instance, an analog, 11α-(15S)-ent-PGE2 methyl ester, was found to be 10-fold more potent than PGE2 in a hamster antifertility test. This finding highlights that while the natural enantiomer (PGE2) is typically the primary ligand for EP receptors, this compound or its modified forms are not necessarily inactive and their activity can be context-dependent or specific to certain receptors or biological assays. Further research is needed to fully characterize the specific binding affinities and activation profiles of this compound across the entire EP receptor family.

Structure-Activity Relationship (SAR) Studies for Prostaglandin (B15479496) E2 Ligands

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a ligand contribute to its binding affinity and functional activity at a receptor. For PGE2 and its ligands, key structural elements dictate their interaction with EP receptors.

The critical structural features of PGE2 that influence its agonist activity at EP receptors include:

Hydroxyl Groups: The presence and stereochemical configuration of the hydroxyl groups at positions 11 and 15 of the prostaglandin structure are fundamentally important for agonist activity.

Carboxyl Group: The carboxyl group at the C-1 position is essential for receptor binding and activity. Modifications to this group, such as esterification, typically lead to a significant reduction in both affinity and potency.

Omega-tail: Modifications to the omega-tail (the side chain extending from C-16 to C-20) can enhance the activity of compounds that otherwise exhibit moderate or weak potency.

Ketone at 9-position: The ketone group at the 9-position is generally more tolerant to structural modifications compared to the hydroxyl and carboxyl groups.

Given that this compound is the enantiomer of PGE2, it possesses an inverted stereochemical configuration at its chiral centers (C-8, C-11, C-12, C-15). This inversion is expected to profoundly impact its fit within the highly stereospecific binding pockets of the EP receptors. While the general SAR principles for PGE2 remain relevant, the enantiomeric nature of this compound suggests that its interactions with EP receptors would likely be different, potentially leading to reduced binding affinities, altered signaling efficacies, or even antagonist properties, depending on the specific receptor subtype and the precise three-dimensional arrangement required for optimal interaction. The observation that an this compound methyl ester showed higher potency in a specific biological assay underscores the complex interplay of stereochemistry and specific structural modifications in determining biological activity.

Computational and Molecular Dynamics Approaches to Ligand-Receptor Interactions

Computational and molecular dynamics (MD) approaches have become indispensable tools for elucidating the intricate details of ligand-receptor interactions, particularly for GPCRs like the EP receptors . These methods allow researchers to:

Predict Binding Modes: Molecular docking simulations can predict how a ligand, such as PGE2, fits into the binding pocket of its receptor, identifying key residues involved in the interaction.

Analyze Conformational Changes: Molecular dynamics simulations provide insights into the dynamic behavior of the receptor and ligand over time, revealing conformational changes that occur upon ligand binding and receptor activation. These simulations can track information transfer pathways within the receptor, showing how ligand binding induces changes in helices that are related to the activation mechanism.

Understand Selectivity and Efficacy: By simulating the interactions of different ligands with various receptor subtypes, computational methods can help explain the observed selectivity and efficacy profiles.

Aid Drug Design: The structural and dynamic insights gained from these simulations are invaluable for the rational design of novel agonists or antagonists with improved specificity and potency.

While the majority of published computational studies focus on the interactions of natural PGE2 with its receptors, these advanced computational methods are equally applicable to studying this compound. By simulating the binding of this compound to EP receptor subtypes, researchers could predict its distinct binding modes, assess the energetic favorability of these interactions, and analyze the resulting conformational changes in the receptor. Such studies would provide crucial atomic-level insights into why this compound might exhibit different pharmacological properties compared to PGE2, contributing significantly to understanding its unique receptor biology.

Biological Activities and Functional Divergence of Ent Pge2 in Research Models

Comparative Studies of ent-PGE2 and PGE2 in Cellular Systems

Cellular models provide a controlled environment to dissect the specific interactions and signaling pathways modulated by this compound in comparison to PGE2.

Prostaglandin (B15479496) E2 (PGE2) exhibits a broad spectrum of effects on immune cells, influencing their activation, differentiation, and cytokine production. PGE2 is known to suppress the proliferation of human T cells and inhibit the production of cytokines such as TNF-α and IL-12 in macrophages . It can also alter antigen presentation by inhibiting the expression of MHC class II proteins in macrophages . Furthermore, PGE2 can polarize cellular immune responses towards a Th2 phenotype, enhancing IL-4 and IL-5 production and facilitating immunoglobulin class switching to IgE . PGE2 also inhibits IL-2 and IFN-γ production by T cells and can foster IL-23-dependent Th17 cell expansion and function . In the context of macrophage polarization, PGE2 promotes differentiation towards an M2 (anti-inflammatory) phenotype . It has also been reported to inhibit the early maturation of dendritic cells (DCs) and hamper NK cell activation and IFN-γ production .

In contrast, direct comparative studies specifically detailing the modulation of immune cells such as macrophages, T cells, dendritic cells, or ILC2s by this compound are limited in the provided research. An analogue, ent-11-epi-15-epi PGE2 methyl ester, was observed to contract guinea pig ileum and act as a competitive antagonist to PGE2 and PGF2alpha, albeit with a lower maximal effect than PGE2 . This suggests that enantiomeric forms may interact with prostaglandin receptors, potentially modulating immune responses, but specific research on this compound's direct effects on the aforementioned immune cell types is not extensively detailed in the current literature.

PGE2 plays a crucial role in epithelial cell responses and tissue repair. It is known to increase epithelial permeability and secretory function . Notably, PGE2 promotes intestinal repair by triggering the differentiation of intestinal stem cells into wound-associated epithelial (WAE) cells through its EP4 receptor . This process is essential for re-establishing the epithelial barrier following injury . Under homeostatic conditions, PGE2 signaling is also critical for intestinal stem cell proliferation and their differentiation into enterocytes .

Specific research focusing on this compound's direct impact on epithelial cell responses or its role in tissue repair, in comparison to PGE2, is not extensively detailed in the current search results. The unique metabolic stability of this compound due to its poor substrate status for 15-PGDH suggests it might have prolonged or distinct effects in contexts where PGE2 levels are tightly regulated by this enzyme.

PGE2 exerts diverse effects on vascular and smooth muscle cells. It is recognized for its role in vasodilation . Studies have shown that PGE2 can contract vascular smooth muscle and inhibit potassium currents in vascular smooth muscle cells, such as those from the rat tail artery . Furthermore, PGE2 stimulates vascular smooth muscle cell proliferation via the EP2 receptor in quiescent cells, while paradoxically reducing DNA synthesis in proliferating cells . PGE2 receptors, including EP1, EP2, EP3, and EP4, are expressed in vascular smooth muscle, with EP2 and EP4 also present in inflammatory cells .

Information regarding the direct effects of this compound on vascular and smooth muscle cell responses, particularly in comparison to PGE2, is not provided in the current search results.

PGE2 is a significant modulator within the tumor microenvironment (TME), influencing various cellular interactions that contribute to tumor progression and immune evasion . It contributes to inflammation and immunosuppression within the TME, primarily through EP2 and EP4 signaling pathways . PGE2 promotes tumor progression by inducing the differentiation of myeloid-derived suppressor cells (MDSCs) and enhancing their immunosuppressive functions . Specifically, PGE2 signaling via EP2 and EP4 boosts the ability of monocytic-MDSCs (M-MDSCs) to suppress T and NK cell responses . PGE2 also contributes to angiogenesis within the TME, with host PGE2-EP2 and EP3 signals being required for tumor angiogenesis by enhancing endothelial cell motility and vascular hyperpermeability . Moreover, PGE2 is linked to CD8+ T cell 'exhaustion' in the TME, a process that can be mediated by macrophages .

Direct research specifically on this compound's interactions within the tumor microenvironment in cellular models, in comparison to PGE2, is not detailed in the provided search results.

Vascular and Smooth Muscle Cell Response Studies

Investigation of this compound Roles in In Vivo Animal Models

While PGE2 has been extensively studied in various in vivo animal models, research specifically on this compound in these contexts is more limited.

PGE2 plays a complex role in in vivo models of inflammation and immune responses, often exhibiting both pro- and anti-inflammatory properties depending on the context and receptor engagement . In murine models of autoimmune disease, chronic administration of PGE2 has shown dramatic effects in ameliorating the manifestations of autoimmunity and preventing immune-mediated end-organ injury . PGE2 and its analogues have also been shown to suppress the rejection of organ and tissue transplants in animal models, including kidney, heart, intestinal, and skin transplantation . PGE2 signaling through specific E-prostanoid receptors (EP1-EP4) mediates these effects, with EP2 receptors primarily inhibiting T cell proliferation and both EP2 and EP4 receptors regulating antigen-presenting cell functions in cellular immune responses .

Direct in vivo studies specifically investigating the roles of this compound in models of inflammation and immune responses, and comparing its effects to PGE2, are not extensively covered in the provided information. The fact that this compound is a poor substrate for 15-PGDH suggests it might have a longer half-life or different bioavailability in vivo compared to PGE2, which could lead to distinct pharmacological profiles in inflammatory or immune contexts.

Advanced Methodologies for the Study of Ent Prostaglandin E2

Chiral Separation Techniques for Enantiomeric Prostaglandins (B1171923)

Chiral separation is a critical step in the analysis of ent-PGE2 due to the differing biological activities that enantiomers can exhibit. The ability to isolate and quantify individual enantiomers is essential for understanding their distinct roles and origins, particularly as this compound represents the opposite enantiomer of PGE2 and can arise from non-enzymatic pathways in oxidative stress.

High-Performance Liquid Chromatography (HPLC) has been extensively developed for the chiral separation of enantiomeric prostaglandins, including this compound. The development of these methods often involves the use of specialized chiral stationary phases. For instance, the Lux Amylose2 column has proven effective for the separation of PGE2 and this compound. In some cases, connecting two Lux Amylose2 columns in tandem has been shown to achieve optimal enantiomeric separation for PGE2 and this compound. These methods are vital for analytical standards to verify the enantiopurity of synthetic prostaglandins or to serve as biomarkers for studying in vivo oxidation processes.

Optimization of chromatographic parameters is crucial for achieving high resolution between this compound and its enantiomer. Key parameters include the composition of the mobile phase, column temperature, and flow rate. For the chiral separation of PGE2 enantiomers, optimized conditions have been reported using an eluent mixture of acetonitrile (B52724) (MeCN), methanol (B129727) (MeOH), and water (pH=4) in various proportions. For instance, a mixture of MeCN:MeOH:water (pH=4) at 23:10:67 has been optimized for PGE2, achieving a resolution (R) of 1.5 at a column temperature of 25 °C. However, adequate resolution for PGE2 enantiomers was specifically achieved at a higher column temperature of 40 °C with an eluent of MeCN:MeOH:water (pH=4) at 15:20:65, and a wavelength of 210 nm. Lower acetonitrile concentrations (e.g., 25% in water with 0.1% formic acid) and slower flow rates (e.g., 50 µL/min) can enhance separation but may lead to peak broadening and a reduced signal-to-noise ratio.

The following table summarizes some optimized chromatographic parameters for the chiral separation of PGE2 enantiomers:

Table 1: Optimized Chromatographic Parameters for Chiral HPLC Separation of PGE2 Enantiomers

| Prostaglandin (B15479496) Enantiomers | Column Temperature (°C) | Eluent (MeCN:MeOH:Water, pH=4) | Wavelength (nm) | Resolution (R) |

| PGE2 | 25 | 23:10:67 | 200 | 1.5 |

| PGE2 | 40 | 15:20:65 | 210 | 1.5 |

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry-Based Quantitation and Isomer Differentiation

Mass spectrometry (MS), particularly when coupled with chromatographic separation, serves as a powerful tool for the quantitative analysis and structural identification of prostaglandins. A significant challenge in prostaglandin analysis by MS is the differentiation of isomers, which share identical elemental compositions and often exhibit similar fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods enable highly selective, sensitive, and simultaneous analysis of prostanoids, including this compound, often without the need for derivatization. For the quantification of PGE2 and PGD2, the deprotonated molecules are typically detected at m/z 351 in negative ion electrospray mass spectrometry. Collision-induced dissociation (CID) of these [M-H]- ions yields abundant fragment ions, such as m/z 333, 315, 271, and 233, corresponding to losses of water and carbon dioxide. For more selective quantification, a product ion with m/z = 189.5, generated by side chain loss, can be used for 15-series isoprostanes, which helps eliminate potential interference from numerous isoforms. The mass transition of m/z 351 to 271 is commonly selected for quantitative analysis of PGE2 and PGD2, with corresponding transitions for deuterated internal standards like d4-PGE2 (m/z 355 to 275).

Chromatographic separation prior to MS/MS detection is crucial to resolve geometrical isomers like PGE2 and PGD2 that exhibit similar fragmentation patterns. Various reverse-phase UHPLC columns, such as HSS T3 and Kinetex core-shell columns, have been utilized with acidified acetonitrile/water gradients to achieve effective separation. LC-MS/MS methods for PGE2 have demonstrated excellent linearity over wide concentration ranges (e.g., 0.10 to 500 ng/mL with r² > 0.999) and low limits of detection (LOD) and quantification (LOQ), with LODs as low as 20 pg/mL (0.20 pg on-column) and LOQs of 100 pg/mL (1 pg on-column) for both PGE2 and PGD2. Instruments like the Xevo MRT QTof coupled with UltraPerformance LC have achieved dynamic ranges covering four orders of magnitude, with high mass accuracy (e.g., -0.05 ppm for PGD2) and resolution (e.g., 69000 FWHM).

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely employed for the quantification of various oxylipins, including PGE2, in biological samples. Unlike many LC-MS/MS methods, GC-MS typically requires derivatization of the analytes to enhance volatility and thermal stability for chromatographic separation. GC-MS has been used for the simultaneous quantification of PGE2, PGD2, PGF2α, 8-epi-PGF2α, 6-keto-PGF1α, and TXB2 from cell-cultured media, as well as for determining peripheral plasma prostanoid concentrations. It is also widely used for quantifying F2-isoprostanes from diverse biological sources. While LC-MS/MS has largely replaced immunoassays for determining oxylipin levels due to better specificity and sensitivity, GC-MS methods have often reported lower limits of quantitation compared to LC-MS/MS, indicating its high sensitivity for certain applications.

Distinguishing between prostaglandin isomers such as PGE2, PGD2, and Δ12-PGD2 poses a significant challenge due to their identical chemical formulas (C20H32O5) and similar fragmentation patterns observed in conventional MS/MS. To overcome this, advanced ionization and fragmentation strategies have been developed. One such method exploits the cationization of prostaglandins with silver ions (Ag+) for enhanced sensitivity and tandem MS (MS3) to differentiate these isomers.

This approach leverages the distinct fragmentation pathways induced when PGs are cationized with silver ions during collision-induced dissociation (CID). For instance, while deprotonated prostaglandins in negative ion mode primarily yield product ions from water loss or other non-specific losses, silver-cationized PGs exhibit characteristic product ions in MS3 spectra. This allows for the training of prediction models based on these unique fragmentation patterns, enabling the determination of isomeric compositions in mixtures with high accuracy and robustness. This advanced methodology can be compatible with direct infusion approaches, potentially reducing the need for extensive chromatographic separation for isomer identification in certain contexts. Furthermore, energy-resolved mass spectrometry (ERMS) can be applied to uncover distinct fragmentation profiles of phosphorylation isomers, demonstrating its potential for discriminating co-ionized isomers.

Theoretical Frameworks and Future Directions for Ent Pge2 Research

Potential of ent-PGE2 as a Research Tool in Prostanoid Biology

This compound, as the enantiomer of PGE2, holds significant promise as a research tool for dissecting the complexities of prostanoid biology. Its formation pathway is a key differentiator; while PGE2 is primarily synthesized enzymatically via cyclooxygenases (COXs) from arachidonic acid, this compound is generated non-enzymatically through the isoprostane pathway, particularly under conditions of oxidative stress . This distinct origin makes this compound a valuable biomarker and tool for investigating biological processes where free radical-catalyzed lipid peroxidation is involved, independent of COX activity .

A crucial characteristic of this compound that enhances its utility as a research tool is its metabolic stability. Unlike PGE2, this compound is a poor substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the rapid inactivation of natural prostaglandins (B1171923) . This resistance to enzymatic degradation suggests that this compound may exhibit prolonged biological activity in systems where PGE2 is quickly metabolized, allowing researchers to study sustained prostanoid-like effects or to differentiate between COX-dependent and non-COX-dependent prostaglandin (B15479496) signaling. The ability to quantify this compound alongside PGE2 in biological samples, such as brain tissue, provides a comprehensive view of prostanoid and isoprostane levels, aiding in the understanding of various physiological and pathological conditions . For instance, studies have shown that this compound and PGE2 can be generated in nearly equal quantities (48.4 ± 3.5% and 51.7 ± 3.7%, respectively) from brain tissue, reflecting the presence of esterified isoprostanes on phospholipids (B1166683) .

Investigation of Selective Modulation of Prostaglandin Pathways via Enantiomers

The study of this compound offers a unique opportunity to investigate the selective modulation of prostaglandin pathways through the lens of enantiomeric specificity. Enantiomers, being mirror images of each other, can exhibit vastly different biological activities due to their distinct interactions with chiral biological molecules such as receptors and enzymes. The fact that this compound is the opposite enantiomer of PGE2 provides an inherent system for exploring these stereochemical nuances .

Research has begun to highlight these differences. For example, while PGE2 interacts with four distinct E-prostanoid (EP) receptors (EP1-4) to mediate its diverse physiological functions, the specific receptor binding profiles and downstream signaling cascades for this compound are areas of active investigation . The observed poor substrate activity of this compound for 15-PGDH underscores how subtle structural differences can lead to significant metabolic distinctions, thereby influencing the bioavailability and duration of action of these lipid mediators . Early studies comparing the potency of ent-forms of prostaglandins have shown varied results, with some ent-compounds exhibiting less potency than their natural counterparts, while an this compound methyl ester analogue demonstrated higher potency in certain biological assays, such as a hamster antifertility test, where 11alpha-(15S)-ent-PGE2 methyl ester was found to be 10-fold more potent than PGE2 . These findings suggest that the stereochemistry of prostaglandins plays a critical role in their biological efficacy and receptor interactions. By studying this compound, researchers can gain deeper insights into the precise structural requirements for ligand-receptor binding and enzymatic recognition within the prostaglandin system, potentially leading to the development of highly selective modulators.

Unexplored Biological Roles and Mechanistic Discoveries of this compound

The non-enzymatic formation of this compound via the isoprostane pathway, particularly under oxidative stress, points to potential unexplored biological roles for this compound. This mechanism of formation is independent of cyclooxygenase activity, suggesting that this compound might play a role in physiological or pathological processes where COX activity is inhibited or where oxidative stress is a predominant factor . The presence of racemic PGE2, which includes this compound, in vivo under conditions of oxidative stress, such as in liver tissue from rats exposed to oxidants, indicates a natural occurrence and potential biological relevance .

Given its resistance to 15-PGDH-mediated inactivation, this compound could exert prolonged effects in biological systems compared to PGE2, which is rapidly metabolized . This extended half-life might allow this compound to engage with prostaglandin receptors or other cellular targets in a sustained manner, potentially leading to distinct or amplified biological outcomes not typically observed with the transient actions of natural PGE2. Future research could focus on identifying specific cellular responses or signaling pathways that are uniquely modulated by this compound, especially in contexts of oxidative stress, inflammation, or other conditions where the isoprostane pathway is active. Understanding the precise mechanisms by which this compound exerts any such effects, including its interactions with prostaglandin receptors or other lipid-binding proteins, remains an open area for mechanistic discovery.

Development of Novel Research Probes and Analogues Based on this compound Structure

The unique structural and metabolic properties of this compound position it as a valuable scaffold for the development of novel research probes and analogues. The fact that this compound is a poor substrate for 15-PGDH makes it an attractive starting point for designing metabolically stable prostaglandin analogues, which could overcome the limitations of rapid degradation often observed with natural PGE2 in experimental settings . Such stable analogues would be invaluable for long-term studies of prostaglandin signaling and for elucidating the roles of sustained prostanoid activation.

Furthermore, the distinct stereochemistry of this compound, as an enantiomer of PGE2, offers opportunities to synthesize probes with enhanced selectivity for specific prostaglandin receptors or enzymes. By systematically modifying the this compound structure, researchers can explore the precise structural determinants for receptor binding and activation, potentially leading to the discovery of highly selective agonists or antagonists for individual EP receptor subtypes. This approach is analogous to the development of other PGE2 analogues that have been modified to possess altered chemical structures, leading to unique pharmacological profiles with potential applications in various physiological and pathological processes . The rational design of this compound-based analogues could provide powerful tools to dissect complex prostaglandin-mediated pathways, differentiate between the roles of various prostaglandin receptors, and ultimately contribute to a more comprehensive understanding of lipid mediator biology.

Q & A

Q. What distinguishes ent-PGE2 from PGE2, and how can researchers confirm its structural enantiomerism in experimental settings?

this compound is the enantiomer of prostaglandin E2 (PGE2), differing in stereochemical configuration. Chiral HPLC separation, as demonstrated in chromatographic studies, is the gold standard for distinguishing these enantiomers. For example, PGE2 and this compound exhibit distinct retention times (30.589 vs. 37.304 minutes) under optimized HPLC conditions, enabling precise identification . Researchers should validate separations using reference standards and replicate runs to confirm enantiomeric purity.

Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Chiral columns (e.g., cellulose-based stationary phases) are critical for resolving enantiomers. For quantification, internal standards (e.g., deuterated analogs) and calibration curves spanning physiological ranges (pg/mL to ng/mL) ensure accuracy. Raw data should include peak area ratios and retention times, with statistical validation of detection limits .

Q. What biosynthetic pathways produce this compound, and how do they differ from canonical PGE2 synthesis?

this compound is generated via the isoprostane (IsoP) pathway, a non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, unlike the cyclooxygenase (COX)-mediated synthesis of PGE2. In vitro peroxidation studies show comparable yields of rac-PGE2 (a racemic mixture of PGE2 and this compound), confirming the IsoP pathway’s role . Researchers should design experiments comparing COX-inhibited vs. oxidative stress models to isolate IsoP-derived ent-PGE3.

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s physiological roles while minimizing confounding factors from PGE2?

Use the PICO framework to structure studies:

- Population : Select cell or animal models lacking COX enzymes (e.g., COX-knockout mice).

- Intervention : Induce oxidative stress (e.g., via paraquat exposure) to activate the IsoP pathway.

- Comparison : Compare outcomes to COX-dependent PGE2 production.

- Outcome : Measure this compound levels via chiral HPLC and correlate with inflammatory markers .

Q. How should researchers address contradictions in reported this compound bioactivity across studies?

Contradictions often arise from enantiomeric contamination or model-specific responses. Mitigation strategies include:

- Purity validation : Confirm enantiomeric ratios post-synthesis using chiral HPLC .

- Model standardization : Use genetically uniform cell lines (e.g., HEK293) to reduce variability.

- Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., assay sensitivity differences) .

Q. What comparative approaches are effective for studying this compound’s receptor binding affinity relative to PGE2?

Radioligand binding assays with EP receptor subtypes (EP1-4) can quantify affinity differences. For example:

Q. Which statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous tissues?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are ideal. Use software like GraphPad Prism to:

Q. How can researchers integrate existing datasets on this compound into new studies?

Use systematic review protocols to aggregate

- Data mining : Extract this compound concentrations, experimental conditions, and outcomes from repositories like Figshare.

- Normalization : Convert units (e.g., pmol/mg protein) to enable cross-study comparisons.

- Machine learning : Train models to predict this compound bioactivity from structural features .

Q. What validation strategies ensure the reliability of in vitro this compound production models?

- Cross-validation : Compare results from chemical synthesis (e.g., peroxidation) vs. enzymatic inhibition models.

- Knockdown/knockout controls : Use siRNA targeting COX-1/2 to confirm IsoP pathway specificity .

- Interlaboratory replication : Share protocols via platforms like protocols.io to standardize methods .

Q. How can mechanistic studies differentiate this compound’s signaling pathways from PGE2?

Combine pharmacological and genetic tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.